molecular formula C12H20O5S B093101 [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol CAS No. 16714-07-1

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol

Cat. No.: B093101
CAS No.: 16714-07-1
M. Wt: 276.35 g/mol
InChI Key: AGGBVTQMMNRHMZ-SOYHJAILSA-N
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Description

The compound [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methanethiol features a highly functionalized tricyclic ether core with a methanethiol (-SH) substituent. Its stereochemistry (1S,2R,6R,8S,9R) dictates its three-dimensional conformation, influencing reactivity and biological interactions.

Properties

IUPAC Name

[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5S/c1-11(2)14-7-6(5-18)13-10-9(8(7)15-11)16-12(3,4)17-10/h6-10,18H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGBVTQMMNRHMZ-SOYHJAILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Galactopyranose Derivative as Starting Material

The synthesis begins with 1,2:3,4-diisopropylidene-α-D-galactopyranose, a protected sugar derivative, which undergoes deoxygenation at position 6 to introduce the thiol group. Critical steps include:

  • Deoxygenation : Treatment with thiocarbonyldiimidazole (TCDI) followed by radical reduction using tributyltin hydride (Bu3SnH) yields the 6-deoxy-6-thio intermediate.

  • Core Functionalization : Acid-catalyzed removal of isopropylidene groups exposes hydroxyls for subsequent etherification and cyclization.

Table 1: Reaction Conditions for Deoxygenation

StepReagents/ConditionsYieldReference
ThiocarbonylationTCDI, CH2Cl2, 0°C → rt, 12 h85%
Radical ReductionBu3SnH, AIBN, toluene, reflux, 6 h78%

Tricyclization Strategy

Construction of the tricyclo[7.3.0.02,6] framework relies on a tandem Horner-Wadsworth-Emmons (HWE)/aza-Michael reaction sequence, as demonstrated by Huang et al.:

  • HWE Reaction : Phosphonate ester A reacts with aldehyde B to form enone C with high trans-selectivity (dr = 3.1:1).

  • aza-Michael Cyclization : Sodium hydride promotes intramolecular conjugate addition, yielding bicycle D (dr = 1:3 for undesired:desired diastereomer).

Key Optimization :

  • Solvent : Tetrahydrofuran (THF) enhances cyclization rates vs. DMF.

  • Temperature : −78°C minimizes epimerization during HWE step.

Catalytic Thiolation Methods

Hydrogen Sulfide-Mediated Thiolation

The methanethiol group is installed via nucleophilic displacement of a mesylate intermediate using hydrogen sulfide under high pressure:

  • Mesylation : Alcohol E treated with methanesulfonyl chloride (MsCl) in pyridine.

  • Thiolation : H2S gas (5 atm) in DMF with K2CO3 at 50°C for 24 h.

Table 2: Thiolation Efficiency Under Varied Conditions

BaseSolventTemp (°C)Pressure (atm)Yield
K2CO3DMF50562%
DBUDMSO80345%
Cs2CO3NMP70758%

Limitation : Competing sulfide formation occurs at H2S concentrations >5 atm.

Thiourea Transalkylation

An alternative employs thiourea to minimize byproducts:

  • Alkylation : Mesylate F reacts with thiourea in ethanol under reflux (12 h).

  • Hydrolysis : Resulting isothiouronium salt treated with NaOH (2M) to liberate thiol.

Advantage : Higher selectivity for thiol over sulfide (9:1 ratio).

Stereochemical Resolution and Purification

Chiral Stationary Phase Chromatography

Final diastereomeric purity (≥98% de) is achieved using:

  • Column : Chiralpak IC (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Hexane/ethanol (85:15) at 1 mL/min.

Table 3: Retention Times for Diastereomers

DiastereomerRetention Time (min)
(1S,2R,6R,8S,9R)22.7
(1R,2S,6S,8R,9S)18.9

Scalability and Industrial Considerations

Continuous-Flow Thiolation

Recent patents describe a continuous process to enhance throughput:

  • Reactor Type : Packed-bed with ThO2/pumice catalyst

  • Conditions : 380°C, H2S/MeOH molar ratio 1.2:1, residence time 2 min

  • Yield : 71% methanethiol, <5% dimethyl sulfide.

Critical Parameter : Hydrogen co-feeding (0.01–0.25 mol%) suppresses sulfide byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 3.82 (d, J = 9.6 Hz, 2H, H-8), 3.57 (bs, 4H, morpholine), 2.36 (m, 4H, CH2S).

  • HRMS : m/z 276.3492 [M+H]+ (calc. for C12H20O5S: 276.3492) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group undergoes substitution reactions with electrophilic agents. Key examples include:

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
AlkylationAlkyl halides, Cs₂CO₃, DMF, 0–10°CThioether derivatives42–93%
Aryl cross-couplingPd(dppf)Cl₂, dioxane, 110°C (sealed)Biaryl thioethers54%
AcylationAcetic anhydride, inert atmosphereThioester derivatives78–95%

Mechanistic Notes :

  • Alkylation proceeds via SN² mechanisms under basic conditions, with cesium carbonate enhancing deprotonation of the thiol group .

  • Palladium-catalyzed cross-coupling exploits the thiol’s ability to transmetalate with aryl halides .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:

Oxidizing AgentConditionsProductApplicationsSource
H₂O₂/O₂Room temperature, acidicDisulfide dimersRedox-sensitive drug delivery
HNO₃Concentrated, heatSulfonic acid derivativesFunctional group interconversion
I₂Ethanol, 20°CDisulfides (quantitative)Polymer crosslinking

Critical Observations :

  • Disulfide formation is reversible under reducing conditions (e.g., DTT).

  • Overoxidation to sulfonic acids is irreversible and requires strong acids .

Metal Coordination Chemistry

The thiol group acts as a ligand for transition metals:

Metal SaltSolventComplex TypeStabilitySource
Hg(OTf)₂CH₃NO₂Hg-S coordinationHigh (log K = 12)
PdCl₂DMF/H₂OPd-S adductsCatalytically active

Applications :

  • Mercury complexes are used in heavy metal sequestration .

  • Palladium adducts enable catalytic cycles in cross-coupling reactions .

Thermal Decomposition

Pyrolysis studies reveal fragmentation pathways:

Temperature RangeMajor ProductsHazard ProfileSource
200–300°CSO₂, CO, and hydrocarbon fragmentsRespiratory irritants
>300°CPolycyclic aromatic hydrocarbonsCarcinogenic byproducts

Safety Implications :

  • Requires inert atmosphere handling to prevent toxic gas release .

Synthetic Methodology Optimization

Key reaction parameters for scalable synthesis:

ParameterOptimal RangeImpact on YieldSource
Temperature0–110°CHigher temps accelerate substitution
Solvent polarityDMF > dioxane > EtOHPolar aprotic solvents enhance SN²
Catalyst loading1–5 mol% PdExcess causes side reactions

Case Study :

  • A Pd(dppf)Cl₂-catalyzed coupling achieved 54% yield in dioxane at 110°C .

This compound’s reactivity profile highlights its versatility in synthetic chemistry, materials science, and biopharmaceutical applications. Experimental data consistently emphasize the necessity for controlled reaction environments (e.g., inert atmospheres, anhydrous solvents) to mitigate oxidative decomposition .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The unique structural properties of this compound make it a valuable intermediate in the synthesis of pharmaceutical agents. Its ability to form stable complexes with biological targets can enhance the efficacy of drugs. Research indicates that derivatives of this compound exhibit promising activity against various diseases due to their interaction with specific biological pathways .

Case Study: Anticancer Agents
In a study focusing on anticancer properties, derivatives of [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain modifications to the compound significantly increased its potency against breast and colon cancer cells .

Organic Synthesis

Synthetic Applications
The compound serves as a versatile building block in organic synthesis due to its multiple functional groups that can undergo various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes. It can be utilized in the synthesis of more complex molecules through coupling reactions .

Table: Chemical Reactions Involving the Compound

Reaction TypeDescriptionExample Reagents
Substitution Replacement of functional groupsSodium azide
Oxidation Increase in oxidation stateHydrogen peroxide
Reduction Decrease in oxidation stateLithium aluminum hydride

Material Science

Polymer Chemistry
The compound's structural characteristics allow it to be incorporated into polymer matrices for the development of advanced materials with enhanced properties such as thermal stability and mechanical strength. Its application in creating biodegradable polymers is particularly noteworthy due to increasing environmental concerns regarding plastic waste .

Case Study: Biodegradable Polymers
Research has shown that incorporating this compound into poly(lactic acid) (PLA) enhances the degradation rate without compromising mechanical properties. This advancement presents a significant step towards sustainable materials in packaging and consumer products .

Biological Activity

The compound [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H18O6S
  • Molecular Weight : 274.33 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit significant antimicrobial activity against various bacterial strains. A study conducted by Malhotra et al. (2011) demonstrated that compounds with similar structural features showed efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance:

StudyCancer TypeIC50 Value (µM)Mechanism
Ramachandran et al., 2011Breast Cancer15Induction of apoptosis
Pandeya et al., 1999Leukemia20Cell cycle arrest

These studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. A recent study highlighted its ability to inhibit pro-inflammatory cytokines in macrophage cell lines. The inhibition of NF-kB signaling pathways was identified as a key mechanism behind this activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cytokine Modulation : Inhibition of inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have documented the effects of this compound in clinical and laboratory settings:

  • Case Study 1 : A laboratory study found that treatment with the compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer.
  • Case Study 2 : A clinical trial assessing the anti-inflammatory effects showed significant improvement in patients with rheumatoid arthritis after administration of a related derivative.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (IUPAC) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
[(2R,6S,8S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecan-6-yl]methanol -OH (Alcohol) C₁₂H₂₀O₆ 260.28 Intermediate for glycosylation; lower lipophilicity due to hydroxyl group.
[(1S,2R,6S,8R,9R)-...]methyl acetate -OAc (Ester) C₁₄H₂₂O₇ 302.32 Enhanced stability and lipophilicity; potential prodrug applications.
[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methanol -OH (Alcohol) C₁₂H₂₀O₆ 260.28 Stereoisomer with altered spatial arrangement; impacts crystallization and binding affinity.
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid -COOH (Acid) C₁₃H₂₀O₇ ~288.30 (estimated) High polarity; suitable for salt formation or conjugation reactions.
Target Compound: [(1S,2R,6R,8S,9R)-...]methanethiol -SH (Thiol) C₁₂H₂₀O₅S ~276.34 (estimated) Nucleophilic reactivity; disulfide bond formation; potential antioxidant or ligand roles. N/A

Stereochemical and Reactivity Differences

  • Stereochemistry: The target compound's (1S,2R,6R,8S,9R) configuration differs from analogs like [(1R,2S,6S,9R)-...]methanol , altering ring puckering and substituent orientation. This affects intermolecular interactions, as seen in crystallization studies .
  • Thiol vs. Alcohol/Ester : The -SH group in the target compound is more nucleophilic than -OH or -OAc, enabling unique reactions (e.g., Michael additions or metal coordination). However, thiols are prone to oxidation, necessitating stabilization in formulations.

Physicochemical Properties

  • Solubility : The thiol group increases hydrophobicity compared to hydroxyl analogs, reducing aqueous solubility but enhancing membrane permeability.
  • Boiling/Melting Points: Thiols generally exhibit lower boiling points than alcohols due to weaker hydrogen bonding. For example, the methanol derivative in likely has a higher melting point than the target compound.

Research Findings and Limitations

  • Synthetic Challenges : Stereoselective synthesis of the tricyclic core remains complex, with yields varying significantly between analogs .
  • Biological Data: Limited studies on the target compound’s bioactivity exist, though related esters and alcohols show promise in pharmacological research .
  • Contradictions : Discrepancies in stereochemical naming conventions across sources (e.g., vs. ) highlight the need for standardized reporting.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methanethiol, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves constructing the tricyclic oxatricyclo core via cyclization of polyol precursors under acidic or oxidative conditions. A critical intermediate is the alcohol derivative [(2R,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecan-6-yl]methanol, which can be functionalized with thiol groups via Mitsunobu or nucleophilic substitution reactions . The stereochemical integrity of the core structure must be preserved using chiral catalysts or resolving agents, as demonstrated in analogous tricyclic systems .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming absolute configuration, as shown in structurally related tricyclic compounds with fused tetrazolopyrimidine systems . For solution-phase analysis, high-field ¹H/¹³C NMR with NOESY or ROESY experiments can resolve stereochemical ambiguities by detecting through-space interactions between protons in the rigid tricyclic framework . Polarimetry and circular dichroism (CD) are complementary for verifying enantiopurity.

Advanced Research Questions

Q. How can researchers address contradictions in NMR data arising from dynamic stereochemical effects in this compound?

  • Methodological Answer : Dynamic effects, such as ring puckering or thiol group rotation, can lead to splitting or broadening of NMR signals. Variable-temperature (VT) NMR studies between 25°C and −60°C can decouple these effects by slowing conformational exchange. For example, in tricyclic systems with methyl substituents, VT-NMR resolved overlapping methyl signals by freezing out ring puckering motions . Additionally, hybrid QM/MM computational models (e.g., DFT with solvent corrections) can predict energy barriers for conformational changes, aiding in signal assignment .

Q. What computational methods are suitable for modeling the compound's conformational dynamics and their impact on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., ωB97X-D/6-311+G(d,p)) is effective for mapping the energy landscape of the tricyclic core and methanethiol substituent. Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) can model solvent interactions affecting thiol group stability . For predicting regioselectivity in derivatization reactions (e.g., oxidation to disulfides), frontier molecular orbital (FMO) analysis identifies nucleophilic sites on the sulfur atom .

Q. What strategies mitigate the oxidative instability of the methanethiol group during storage or reaction conditions?

  • Methodological Answer : Thiol stabilization requires inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to sequester metal catalysts. Derivatization as a disulfide or thioether (e.g., via alkylation with methyl iodide) provides temporary protection, as shown in sulfamate analogs of topiramate derivatives . Lyophilization under vacuum with cryoprotectants (trehalose) preserves thiol integrity in solid-state storage .

Key Research Considerations

  • Stereochemical Purity : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers, referencing XRD-validated standards .
  • Thiol Reactivity : Monitor thiol-disulfide equilibria via Ellman’s assay (UV-Vis at 412 nm) during kinetic studies .

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